molecular formula C25H23N3O5S B2999151 ethyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-69-9

ethyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2999151
CAS RN: 864925-69-9
M. Wt: 477.54
InChI Key: TZMNSZIFDBATCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple ring systems. Pyridine, a six-membered aromatic heterocycle, is one of the structural components of this compound . The presence of nitrogen in the pyridine ring suggests that the compound could have interesting electronic properties.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the benzoyl and benzamido groups could potentially undergo a variety of organic reactions .

Scientific Research Applications

Antimicrobial Activity

This compound exhibits potential as an antimicrobial agent. Its structure is similar to other heterocyclic compounds that have shown a wide range of pharmacological activities, including antibacterial properties . The presence of the thienopyridine moiety, in particular, has been associated with significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The benzoylbenzamido group within the compound’s structure suggests it could be explored for anticancer applications. Pyridazine derivatives, which share some structural similarities, have been investigated for their antitumor and anticancer activities .

Anti-Inflammatory Uses

Compounds with pyridazine and pyridazinone rings have been found to possess anti-inflammatory properties. Given the structural resemblance, ethyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate could be a candidate for the development of new anti-inflammatory drugs .

Antidepressant Potential

The compound’s framework is conducive to central nervous system activity, which could be harnessed for antidepressant effects. Pyridazine analogs have been used in the treatment of depression, suggesting a possible research avenue for this compound .

Cardiovascular Applications

Due to the presence of the pyridine ring, which is known to exhibit cardiovascular effects, this compound could be studied for its potential benefits in treating cardiovascular diseases. Similar structures have been used in antiplatelet and antihypertensive drugs .

Agrochemical Development

The thienopyridine core is also found in various agrochemicals. This compound could be explored for its herbicidal or antifeedant properties, contributing to the development of new agricultural products .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The compound could potentially be of interest in various fields, such as medicinal chemistry, due to the presence of the benzoyl, benzamido, and pyridine groups. Further studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

ethyl 2-[(4-benzoylbenzoyl)amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-2-33-25(32)28-13-12-18-19(14-28)34-24(20(18)22(26)30)27-23(31)17-10-8-16(9-11-17)21(29)15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H2,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMNSZIFDBATCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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